Cas no 1823956-96-2 (5-Methyl-1H-pyrazolo[4,3-D]pyrimidine)
5-Methyl-1H-pyrazolo[4,3-D]pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 5-METHYL-1H-PYRAZOLO[4,3-D]PYRIMIDINE
- 5-Methyl-1H-pyrazolo[4,3-D]pyrimidine
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- Inchi: 1S/C6H6N4/c1-4-7-2-6-5(9-4)3-8-10-6/h2-3H,1H3,(H,8,10)
- InChI Key: VRCPONPOPURDLH-UHFFFAOYSA-N
- SMILES: N1C2C=NC(C)=NC=2C=N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 127
- XLogP3: 0.3
- Topological Polar Surface Area: 54.5
5-Methyl-1H-pyrazolo[4,3-D]pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089006402-1g |
5-Methyl-1H-pyrazolo[4,3-d]pyrimidine |
1823956-96-2 | 95% | 1g |
$2960.00 | 2023-09-02 | |
| Chemenu | CM270503-1g |
5-Methyl-1H-pyrazolo[4,3-d]pyrimidine |
1823956-96-2 | 97% | 1g |
$790 | 2021-08-18 | |
| Chemenu | CM270503-1g |
5-Methyl-1H-pyrazolo[4,3-d]pyrimidine |
1823956-96-2 | 97% | 1g |
$*** | 2023-03-30 |
5-Methyl-1H-pyrazolo[4,3-D]pyrimidine Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 5-Methyl-1H-pyrazolo[4,3-D]pyrimidine
Introduction to 5-Methyl-1H-pyrazolo[4,3-D]pyrimidine (CAS No. 1823956-96-2)
5-Methyl-1H-pyrazolo[4,3-D]pyrimidine, identified by the Chemical Abstracts Service Number (CAS No.) 1823956-96-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazolopyrimidine class, a structural motif known for its broad biological activity and utility in drug discovery. The presence of a methyl group at the 5-position and the fused pyrazole-pyrimidine ring system contribute to its unique chemical properties and potential therapeutic applications.
The structural framework of 5-Methyl-1H-pyrazolo[4,3-D]pyrimidine encompasses a pyrazole ring linked to a pyrimidine core, which is a common scaffold in many biologically active molecules. This particular arrangement facilitates diverse interactions with biological targets, making it a valuable candidate for further exploration in medicinal chemistry. The compound's stability and reactivity under various conditions have been subjects of extensive study, contributing to its growing relevance in synthetic and pharmacological research.
In recent years, there has been a surge in interest regarding pyrazolopyrimidine derivatives due to their demonstrated efficacy in modulating various biological pathways. Research has highlighted the potential of these compounds as inhibitors of kinases, enzymes involved in cancer progression, inflammation, and other diseases. Specifically, 5-Methyl-1H-pyrazolo[4,3-D]pyrimidine has been investigated for its ability to interact with specific protein targets, leading to promising results in preclinical studies.
One of the most compelling aspects of 5-Methyl-1H-pyrazolo[4,3-D]pyrimidine is its versatility in chemical modification. The introduction of functional groups at different positions on the molecule allows for fine-tuning of its biological activity. For instance, modifications at the 3-position or 6-position of the pyrimidine ring have been explored to enhance binding affinity or selectivity towards certain enzymes. Such modifications are crucial in developing drug candidates that exhibit high potency while minimizing off-target effects.
The synthesis of 5-Methyl-1H-pyrazolo[4,3-D]pyrimidine has been optimized through various methodologies, including cyclocondensation reactions and multi-step synthetic routes. These approaches have enabled researchers to produce the compound in scalable quantities, facilitating further investigation into its pharmacological properties. Advances in synthetic techniques have also allowed for the preparation of derivatives with improved solubility and bioavailability, which are essential factors for successful drug development.
Recent studies have demonstrated the potential of 5-Methyl-1H-pyrazolo[4,3-D]pyrimidine as an anti-inflammatory agent. In vitro experiments have shown that it can inhibit the activity of key inflammatory enzymes such as COX-2 and LOX. This effect is attributed to its ability to modulate signaling pathways involved in inflammation, offering a promising therapeutic strategy for conditions like rheumatoid arthritis and inflammatory bowel disease. Additionally, preliminary animal models have supported these findings by demonstrating reduced inflammation upon administration of the compound.
The compound's role in anticancer research is another area of significant interest. 5-Methyl-1H-pyrazolo[4,3-D]pyrimidine has been found to exhibit inhibitory effects on several kinases implicated in cancer cell proliferation and survival. By targeting these enzymes, the compound disrupts critical signaling pathways that drive tumor growth. Preclinical trials have shown encouraging results in reducing tumor size and delaying disease progression in cancer models. These findings have prompted further investigation into its potential as a single-agent or combination therapy in oncology.
The pharmacokinetic profile of 5-Methyl-1H-pyrazolo[4,3-D]pyrimidine has also been thoroughly examined. Studies have revealed that the compound exhibits moderate solubility in water and oil-based media, which is favorable for formulation development. Its metabolic stability has been assessed through liver microsome experiments, indicating a reasonable half-life that could support therapeutic efficacy upon systemic administration. Furthermore, preliminary toxicology studies have shown that the compound is well-tolerated at tested doses, suggesting a favorable safety profile for future clinical trials.
The development of novel drug candidates often involves collaboration between academic institutions and pharmaceutical companies. 5-Methyl-1H-pyrazolo[4,3-D]pyrimidine serves as an excellent example of how academic research can translate into tangible pharmaceutical applications. Researchers have leveraged computational modeling and high-throughput screening techniques to identify promising derivatives based on this scaffold. These efforts have led to the discovery of several analogs with enhanced activity and improved pharmacokinetic properties.
The future direction of research on 5-Methyl-1H-pyrazolo[4,3-D]pyrimidine includes exploring its potential in treating neurological disorders. Preliminary evidence suggests that it may interact with receptors involved in neurotransmitter regulation, offering a novel approach to managing conditions such as Alzheimer's disease and Parkinson's disease. Additionally, investigating its antimicrobial properties is another avenue being explored, given the increasing prevalence of drug-resistant pathogens.
In conclusion,5-Methyl-1H-pyrazolo[4,3-D]pyrimidine (CAS No. 1823956-96-2) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features and biological activities make it a valuable tool for drug discovery and development. As research continues to uncover new therapeutic uses for this molecule,its importance in medicinal chemistry is likely to grow further,offering hope for innovative treatments across multiple disease areas.
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